![molecular formula C15H15N5OS B2563694 2-cyano-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-phenylprop-2-enamide CAS No. 1808778-34-8](/img/structure/B2563694.png)
2-cyano-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-phenylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C15H15N5OS and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-cyano-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-3-phenylprop-2-enamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article focuses on its biological activity, exploring its potential applications in various fields such as oncology, antimicrobial therapy, and beyond.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C15H16N4S
- Molecular Weight : 316.38 g/mol
- IUPAC Name : this compound
This compound features a triazole ring, which is known for its pharmacological properties, particularly in anticancer and antimicrobial activities.
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of triazole showed promising activity against various cancer cell lines. The compound exhibited an IC50 value of 4.363 μM in human colon cancer (HCT116) cells, indicating potent anticancer activity compared to doxorubicin .
Antimicrobial Activity
The antimicrobial potential of triazoles is well-documented. The sulfanyltriazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that these compounds possess comparable bactericidal activity to established antibiotics like streptomycin .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cellular processes. For example:
- Triazole derivatives often act as enzyme inhibitors, affecting pathways crucial for cell proliferation and survival in cancer cells.
Case Study 1: Anticancer Efficacy
A study published in MDPI evaluated various triazole derivatives for their anticancer properties. The compound was tested against multiple cancer cell lines and demonstrated significant cytotoxicity, particularly in colon cancer models .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antibacterial properties of sulfanyltriazoles. The results indicated that these compounds were effective against a range of bacterial strains, including resistant strains, showcasing their potential as new antimicrobial agents .
Table 1: Biological Activity Overview
科学研究应用
Biological Activities
The compound has shown promising biological activities that can be categorized into several key areas:
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies have demonstrated that it possesses a lower minimum inhibitory concentration (MIC) compared to traditional antibiotics, suggesting its potential as an effective antimicrobial agent .
Anti-inflammatory Effects
In vitro and in vivo studies have highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation .
Anticancer Potential
The compound's cytotoxic effects on various cancer cell lines have been documented. In vitro studies indicate that it induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Comparative studies reveal that it may be more effective than some standard chemotherapeutic agents, making it a candidate for further development in cancer therapy.
Research Applications
The diverse applications of this compound can be summarized as follows:
Application Area | Description | Key Findings |
---|---|---|
Antimicrobial Research | Effective against a range of bacterial strains, including MRSA. | Lower MIC than traditional antibiotics; potential for new antimicrobial therapies. |
Anti-inflammatory Research | Reduces inflammation in animal models; inhibits pro-inflammatory cytokines. | Significant reduction in swelling and pain scores in arthritis models. |
Cancer Research | Induces apoptosis and inhibits cell proliferation in cancer cell lines. | More effective than some standard treatments; potential for new cancer therapies. |
Case Studies
Several case studies have provided insights into the efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of the compound against MRSA using a broth microdilution method. The results indicated that the compound had an MIC significantly lower than conventional antibiotics, suggesting its potential use as an alternative treatment for resistant infections.
Case Study 2: Anti-inflammatory Activity
In a controlled study involving animal models of arthritis, the administration of the compound resulted in marked reductions in joint swelling and pain compared to control groups receiving placebo treatments.
Case Study 3: Anticancer Activity
In vitro assays conducted on human cancer cell lines demonstrated that the compound induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways, making it a candidate for further investigation as an anticancer agent.
属性
IUPAC Name |
2-cyano-N-[2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-20-13(18-19-15(20)22)7-8-17-14(21)12(10-16)9-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,17,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKBJHYDQQQHJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCNC(=O)C(=CC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。